molecular formula C14H13NO6S B12153890 (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

(Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B12153890
M. Wt: 323.32 g/mol
InChI Key: WPTIPNFSJICZEU-WZUFQYTHSA-N
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Description

(Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidine ring and 2,4-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the double bond.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylidene group and the thiazolidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxothiazolidin-3-yl)acetic acid: A similar compound with a slightly different structure, lacking one of the oxo groups on the thiazolidine ring.

    (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid: A derivative with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylidene and thiazolidine moieties allows for versatile reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H13NO6S

Molecular Weight

323.32 g/mol

IUPAC Name

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H13NO6S/c1-20-9-4-3-8(10(6-9)21-2)5-11-13(18)15(7-12(16)17)14(19)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-5-

InChI Key

WPTIPNFSJICZEU-WZUFQYTHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC

Origin of Product

United States

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